Natrium-2,9-Dimethyl-4,7-Diphenyl-1,10-Phenanthrolin-3,8-disulfonat

Übersicht

Beschreibung

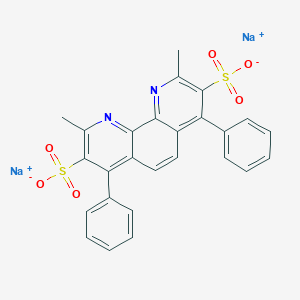

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is a useful research compound. Its molecular formula is C26H18N2Na2O6S2 and its molecular weight is 564.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese und Lumineszenzmaterial

Diese Verbindung dient als Baustein in der organischen Synthese und kann zur Modifikation und Ableitung von bioaktiven Molekülen und optoelektronischen Materialien verwendet werden. Es ist besonders nützlich aufgrund seines großen konjugierten Systems und seiner einzigartigen elektronischen Eigenschaften .

Photovoltaikanwendungen

Es wurde aufgrund seines niedrigen höchsten besetzten Molekülorbitals (HOMO) und seiner signifikanten Mobilität als effizientes Loch- oder Exziton-Blockiermaterial in Photovoltaikzellen eingesetzt. Dies macht es wertvoll bei der Entwicklung von organischen UV-Photovoltaik-Photodetektoren .

OLED- und Perovskit-Solarzellen

Die Verbindung wird als Elektronentransport-/Lochblockierschicht (ETL/HBL) in OLEDs und Perovskit-Solarzellen verwendet und trägt zur Effizienz und Leistung dieser Geräte bei .

Nachweis von Kupferionen

Es wurde berichtet, dass diese Verbindung zum Nachweis von Kupferionen verwendet werden kann, was in verschiedenen analytischen Chemieanwendungen von entscheidender Bedeutung ist .

Organische Katalyse

Natrium-2,9-Dimethyl-4,7-Diphenyl-1,10-Phenanthrolin-3,8-disulfonat kann in organischen katalytischen Reaktionen als zweizähniger Ligand wirken, was für die Erleichterung verschiedener chemischer Umwandlungen wichtig ist .

Optoelektronisches Material

Aufgrund seines hohen Schmelzpunkts und seines Energieniveaus wird es häufig als Exziton-/Lochblockiermaterial in OLEDs verwendet .

Wirkmechanismus

Target of Action

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproine , is primarily used in the field of optoelectronics, particularly in Organic Light Emitting Diodes (OLEDs) . Its primary targets are the electron transport layer and the hole blocking layer in OLEDs .

Mode of Action

The compound acts as an electron transport and hole blocking material . It facilitates the movement of electrons and prevents the movement of holes (positive charges) in the device . This ensures that electrons and holes recombine in the emissive layer of the OLED, leading to light emission .

Biochemical Pathways

While the compound doesn’t directly participate in biochemical pathways, it plays a crucial role in the operation of OLEDs. It helps to ensure efficient electron transport and prevent leakage of holes, thereby enhancing the efficiency and lifespan of the OLED .

Result of Action

The result of the compound’s action is the efficient operation of OLEDs. By facilitating electron transport and blocking holes, it helps to ensure that light is emitted efficiently, which is critical for the performance of OLEDs .

Action Environment

The performance of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate can be influenced by various environmental factors. For instance, exposure to moisture or high temperatures can degrade the compound and reduce its effectiveness . Therefore, OLEDs are often encapsulated to protect the sensitive organic materials from environmental factors .

Biologische Aktivität

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate (abbreviated as Na-DMPDS) is a synthetic compound belonging to the family of phenanthroline derivatives. This compound has garnered interest due to its potential biological activities, particularly in fields such as antimicrobial and antitumor research. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology.

Na-DMPDS has the following chemical characteristics:

- Molecular Formula : C26H18N2Na2O6S2

- Molecular Weight : 564.54 g/mol

- CAS Number : 121560-02-9

- Purity : Typically ≥99% (HPLC)

| Property | Value |

|---|---|

| Molecular Formula | C26H18N2Na2O6S2 |

| Molecular Weight | 564.54 g/mol |

| CAS Number | 121560-02-9 |

| Purity | ≥99% (HPLC) |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Na-DMPDS. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for Na-DMPDS against MRSA have been reported in the range of 15.6 to 62.5 µg/mL .

Antitumor Activity

In vitro studies have demonstrated that Na-DMPDS possesses cytotoxic effects against several cancer cell lines. The compound was tested on human ovarian carcinoma cells (MA148) and showed a dose-dependent decrease in cell viability, with IC50 values indicating its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of Na-DMPDS can be attributed to its structural features. The presence of multiple aromatic rings and sulfonate groups enhances its interaction with biological targets. SAR studies suggest that modifications in the phenanthroline structure can significantly alter its bioactivity profile .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Na-DMPDS against a panel of bacteria. The results indicated that Na-DMPDS exhibited potent antibacterial activity with a favorable therapeutic index, making it a candidate for further development in antimicrobial drug formulations .

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity, Na-DMPDS was tested on various human cell lines, including HepG2 and A549 cells. The findings revealed that while Na-DMPDS effectively inhibited cell proliferation, it maintained a relatively low cytotoxic profile against normal cells, suggesting its potential for selective targeting of cancerous cells .

Eigenschaften

IUPAC Name |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGKZLRAVYPLJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338898 | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bathocuproine disulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52698-84-7, 98645-85-3 | |

| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.